molecular formula C6H5BrS B12546443 4-Bromo-2-ethenylthiophene CAS No. 142057-51-0

4-Bromo-2-ethenylthiophene

Cat. No.: B12546443
CAS No.: 142057-51-0
M. Wt: 189.07 g/mol
InChI Key: KMQVMTSAYONIBR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethenylthiophene is a brominated thiophene derivative featuring a five-membered aromatic heterocyclic core with sulfur. The compound is substituted with a bromine atom at the 4-position and an ethenyl (vinyl) group at the 2-position (Figure 1). These substituents confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the ethenyl group enables polymerization or further functionalization via addition reactions . Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable reactivity .

Properties

IUPAC Name

4-bromo-2-ethenylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrS/c1-2-6-3-5(7)4-8-6/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVMTSAYONIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717084
Record name 4-Bromo-2-ethenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142057-51-0
Record name 4-Bromo-2-ethenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethenylthiophene typically involves the bromination of 2-ethenylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the thiophene ring at the 4-position .

Industrial Production Methods: Industrial production of 4-Bromo-2-ethenylthiophene may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4-Bromo-2-ethenylthiophene serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds. For instance, researchers have utilized this compound to synthesize thiophene-based imines through Suzuki coupling reactions, yielding products in moderate to high yields .

Case Study: Synthesis of Thiophene Derivatives

A study demonstrated the successful synthesis of a series of thiophene derivatives utilizing 4-bromo-2-ethenylthiophene as a starting material. The derivatives exhibited significant biological activities, including antibacterial properties against strains like Salmonella Typhi, highlighting the compound's utility in medicinal chemistry .

Material Science

Conductive Polymers

In material science, 4-bromo-2-ethenylthiophene is instrumental in developing conductive polymers. These materials are vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's electronic properties are enhanced by the presence of the bromine atom and the thiophene ring structure, making it suitable for creating materials with desirable conductivity .

Data Table: Properties of Conductive Polymers Derived from 4-Bromo-2-ethenylthiophene

PropertyValue
ConductivityHigh
Thermal StabilityModerate
SolubilitySoluble in organic solvents
ApplicationOLEDs, Solar Cells

Pharmaceutical Applications

Antibacterial Activity

Recent research highlighted the antibacterial efficacy of compounds derived from 4-bromo-2-ethenylthiophene against various pathogens. For example, derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating bacterial infections .

Case Study: Molecular Docking Studies

A molecular docking study evaluated the binding affinity of thiophene derivatives against bacterial enzymes. One derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ciprofloxacin, suggesting its potential as a new antibacterial agent .

Environmental Chemistry

Pollutant Degradation

In environmental chemistry, 4-bromo-2-ethenylthiophene has been investigated for its role in breaking down environmental pollutants. Its reactivity allows it to participate in degradation processes that can mitigate contamination in soils and water bodies. Studies have shown that compounds similar to 4-bromo-2-ethenylthiophene can effectively degrade persistent organic pollutants .

Case Study: Remediation Applications

Research has illustrated how thiophene-based compounds can be employed in remediation strategies for contaminated sites. The ability of these compounds to interact with various pollutants facilitates their breakdown into less harmful substances, thus contributing to environmental cleanup efforts .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The ethenyl group in 4-Bromo-2-ethenylthiophene provides π-conjugation advantages absent in methyl or trifluoromethyl analogs, making it ideal for conductive polymers . Bromine at the 4-position is common across analogs, enabling consistent cross-coupling reactivity .
  • Reactivity : Nitroethenyl and chloromethyl derivatives (e.g., 4-Bromo-2-(chloromethyl)thiophene) exhibit higher reactivity for nucleophilic substitutions but require stringent safety protocols .

Biological Activity

4-Bromo-2-ethenylthiophene is a compound of increasing interest in the field of medicinal chemistry and material science due to its unique structural characteristics and biological properties. This article explores its biological activity, synthesis, and potential applications, supported by recent research findings and case studies.

Chemical Structure and Properties

4-Bromo-2-ethenylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromo group and an ethenyl group. Its molecular formula is C5H5BrSC_5H_5BrS, and it has a molecular weight of approximately 177.06 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile precursor for synthesizing biologically active derivatives.

Antimicrobial Properties

Research indicates that derivatives of 4-bromo-2-ethenylthiophene exhibit significant antimicrobial activity. A study highlighted the synthesis of several analogs that demonstrated potent antibacterial and antifungal properties. These compounds were evaluated against various pathogens, showing effectiveness comparable to traditional antibiotics, which is crucial in the context of rising antibiotic resistance .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-bromo-2-ethenylthiophene has been investigated for its anti-inflammatory effects. Preliminary studies suggest that certain derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. This activity is particularly relevant in developing new therapeutic agents aimed at conditions such as arthritis and other chronic inflammatory disorders .

Synthesis of 4-Bromo-2-ethenylthiophene

The synthesis of 4-bromo-2-ethenylthiophene typically involves multi-step reactions, including halogenation and cross-coupling techniques. A common method includes:

  • Bromination : The initial step involves brominating thiophene derivatives.
  • Ethenylation : Subsequent reactions introduce the ethenyl group via palladium-catalyzed coupling reactions.

The efficiency of these synthetic routes has been optimized to yield high purity products suitable for biological testing .

Case Study 1: Antimicrobial Evaluation

A series of derivatives synthesized from 4-bromo-2-ethenylthiophene were subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the thiophene ring significantly enhanced antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) lower than those of established antibiotics .

Case Study 2: Anti-inflammatory Activity

In another study, researchers evaluated the anti-inflammatory potential of selected derivatives in vitro using human cell lines. The results demonstrated a marked reduction in inflammatory markers when treated with these compounds, suggesting their potential as therapeutic agents in managing inflammation-related diseases .

Research Findings Summary

Property Finding
Antimicrobial ActivityEffective against multiple pathogens
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Synthesis EfficiencyHigh yields achieved through optimized synthetic routes

Q & A

Q. How does polymorphism affect the physicochemical properties of 4-Bromo-2-ethenylthiophene, and how is it characterized?

  • Methodology : Screen polymorphs using differential scanning calorimetry (DSC) and XRD. Compare lattice energies via DFT. Properties like solubility and melting point vary between forms; structure-property relationships guide material selection .

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